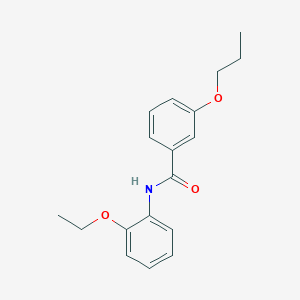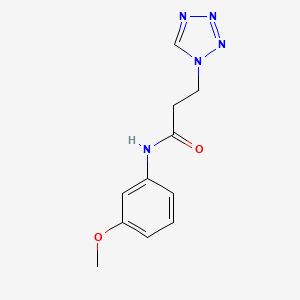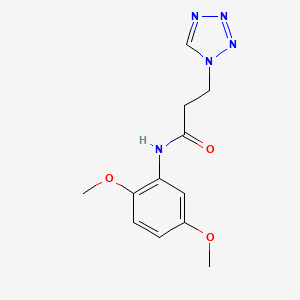![molecular formula C19H19ClFN3O2 B4412056 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-fluorobenzamide](/img/structure/B4412056.png)
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-fluorobenzamide
説明
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-fluorobenzamide, commonly known as ACY-1215, is a small molecule inhibitor that targets histone deacetylase 6 (HDAC6). It has been found to have potential therapeutic applications for various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
The mechanism of action of ACY-1215 involves the inhibition of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-fluorobenzamide, which is a class IIb histone deacetylase. This compound is involved in the regulation of various cellular processes, such as protein degradation, cell motility, and immune responses. By inhibiting this compound, ACY-1215 increases the acetylation of α-tubulin, a protein involved in microtubule dynamics, and HSP90, a chaperone protein involved in protein folding. This results in the disruption of protein homeostasis and the induction of cell death.
Biochemical and Physiological Effects
ACY-1215 has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis by increasing the levels of pro-apoptotic proteins, such as Bax and cleaved caspase-3, and decreasing the levels of anti-apoptotic proteins, such as Bcl-2. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting the DNA repair pathway. In neurodegenerative disorders, ACY-1215 has been found to improve cognitive function and reduce neuronal loss by increasing the levels of brain-derived neurotrophic factor (BDNF) and reducing the levels of oxidative stress markers. In inflammatory diseases, it has been shown to reduce inflammation by decreasing the levels of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
ACY-1215 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high selectivity for N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-fluorobenzamide, which reduces the risk of off-target effects. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
However, ACY-1215 also has some limitations for lab experiments. It has been found to have a narrow therapeutic window, which means that the dose needs to be carefully titrated to avoid toxicity. It has also been found to have poor solubility in aqueous solutions, which can limit its use in certain assays.
将来の方向性
There are several future directions for the study of ACY-1215. One area of research is the development of combination therapies that can enhance its therapeutic efficacy. For example, ACY-1215 has been found to synergize with other anticancer agents, such as bortezomib and lenalidomide, in the treatment of multiple myeloma. Another area of research is the identification of biomarkers that can predict the response to ACY-1215. For example, the levels of α-tubulin acetylation have been proposed as a biomarker for the response to N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-fluorobenzamide inhibitors. Finally, the development of more potent and selective this compound inhibitors is an ongoing area of research, which could lead to the discovery of novel therapeutics for various diseases.
科学的研究の応用
ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, such as Huntington's disease and Alzheimer's disease, ACY-1215 has been found to improve cognitive function and reduce neuronal loss. In inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, it has been shown to reduce inflammation and improve disease symptoms.
特性
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c1-13(25)23-7-9-24(10-8-23)18-6-5-16(12-17(18)20)22-19(26)14-3-2-4-15(21)11-14/h2-6,11-12H,7-10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSHWEALBLFQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4411974.png)

![2-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4411983.png)


![2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4412017.png)
![3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4412024.png)


![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4412043.png)
![1-[2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4412050.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4412062.png)

![ethyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4412073.png)